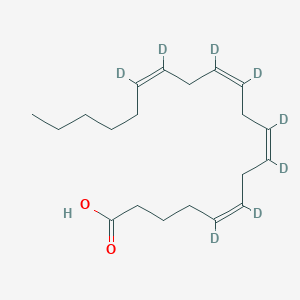

Arachidonic Acid-d8

概要

説明

ズレチノール酢酸エステルは、主に視覚障害の治療に使用される合成レチノイド誘導体です。これは、視覚サイクルの重要な構成要素である11-シス-レチナールの代替品です。 この化合物は、網膜色素変性症やレーバー先天性黒内障など、11-シス-レチナールの利用を阻害する遺伝子変異によって引き起こされる網膜疾患の治療の可能性について調査されています .

2. 製法

合成経路と反応条件: ズレチノール酢酸エステルは、9-シス-レチノールを無水酢酸でエステル化することで合成されます。この反応は通常、穏やかな条件下で、エステル化プロセスを促進するためにピリジンなどの触媒を使用して行われます。 反応は室温で行われ、完了するまで監視されます .

工業生産方法: 工業環境では、ズレチノール酢酸エステルの生産には、大規模なエステル化プロセスが含まれます。原料である9-シス-レチノールと無水酢酸は、適切な触媒とともに大型反応器に投入されます。 その後、反応混合物を蒸留と結晶化によって精製して、高純度のズレチノール酢酸エステルを得ます .

準備方法

Synthetic Routes and Reaction Conditions: Zuretinol acetate is synthesized through the esterification of 9-cis-retinol with acetic anhydride. The reaction typically occurs under mild conditions, with a catalyst such as pyridine to facilitate the esterification process. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods: In industrial settings, the production of zuretinol acetate involves large-scale esterification processes. The raw materials, 9-cis-retinol and acetic anhydride, are combined in large reactors with a suitable catalyst. The reaction mixture is then purified through distillation and crystallization to obtain high-purity zuretinol acetate .

化学反応の分析

COX-2 Catalyzed Oxidation

- Kinetic Parameters :

5-LOX Catalyzed Hydroperoxidation

- Product Formation :

15-LOX-2 Catalyzed Oxidation

- Isotope Effects :

for 13,13-d-AA, demonstrating reduced reactivity due to deuterium substitution at bis-allylic positions .

Methylation Efficiency

- Optimized Conditions : 10 min at 30°C achieved >82.9% derivatization efficiency for AA-d8 .

- Sensitivity Comparison :

Structural Influence on Reactivity

The deuteration pattern in AA-d8 (positions 5,6,8,9,11,12,14,15) impacts its physicochemical properties and interactions:

Key Structural Features

- Molecular Formula : (MW 312.5 g/mol) .

- Double Bonds : Four cis-configured double bonds at 5Z,8Z,11Z,14Z .

- Solubility : Miscible in ethanol, DMSO, and DMF .

Thermal Stability

科学的研究の応用

Biochemical Research

AA-d8 serves as a valuable molecular tool in biochemical research, particularly in studies investigating lipid metabolism and inflammatory pathways. Its deuterated nature allows for precise quantification and tracking within biological systems.

Quantification of Arachidonic Acid Metabolites

Research has demonstrated that AA-d8 can be used to quantify arachidonic acid and its metabolites in various tissues. A study utilized ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to analyze AA and its metabolites in rat tissues, revealing significant differences in metabolite levels between benign prostatic hyperplasia (BPH) and control groups . This method highlights the potential of AA-d8 in identifying biomarkers for disease states.

Enzyme Activity Studies

AA-d8 has been employed to assess the activity of enzymes involved in arachidonic acid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX). A study demonstrated that deuteration at specific positions significantly affects the kinetic parameters of COX-2 and LOX enzymes, suggesting that AA-d8 can be used to manipulate eicosanoid synthesis for therapeutic purposes .

Inflammatory Research

AA-d8 is crucial for studying inflammatory processes due to its role as a precursor for various pro-inflammatory mediators.

In Vivo Studies

In animal models, AA-d8 has been used to investigate the effects of dietary arachidonic acid on inflammatory responses. For instance, supplementation with AA-rich diets led to increased plasma concentrations of total cholesterol and low-density lipoprotein (LDL) cholesterol, indicating a link between dietary fat intake and inflammatory markers . These findings underscore the importance of AA-d8 in understanding dietary influences on inflammation.

Neuroinflammation

AA-d8 has also been implicated in neuroinflammatory conditions. In studies involving amyotrophic lateral sclerosis (ALS) models, the administration of AA-d8 helped elucidate the relationship between lipid metabolism changes and disease progression . The ability to track AA-d8 provided insights into its role as a biomarker for neuroinflammation.

Cancer Research

The implications of AA-d8 extend into cancer research, where it aids in understanding the tumor microenvironment.

Ovarian Cancer Studies

Recent research has shown that elevated levels of arachidonic acid, including its deuterated form, can impair signaling pathways in macrophages within the ovarian cancer microenvironment. This disruption affects immune responses and highlights potential therapeutic avenues by restoring lipid raft functions . The use of AA-d8 allows researchers to explore these mechanisms with greater precision.

Therapeutic Applications

The insights gained from studies utilizing AA-d8 have led to potential therapeutic applications.

Targeting Inflammation

The modulation of eicosanoid synthesis through AA-d8 presents opportunities for developing anti-inflammatory therapies. By understanding how different forms of arachidonic acid influence enzyme activity, researchers can design targeted interventions for inflammatory diseases .

Biomarker Development

The ability to quantify AA and its metabolites using AA-d8 facilitates the development of biomarkers for various diseases, including cardiovascular conditions and metabolic disorders . This application is crucial for early diagnosis and monitoring disease progression.

作用機序

ズレチノール酢酸エステルは、視覚サイクルにおける11-シス-レチナールの代替品として作用します。これは、9-シス-レチノールに変換され、その後、ロドプシンのアナログであるイソロドプシンを形成することにより、視覚サイクルに参加します。 このプロセスは、視覚サイクルを回復し、11-シス-レチナールの不足によって引き起こされる網膜疾患を持つ個人の視機能を改善するのに役立ちます .

類似化合物:

- 9-シス-レチニル酢酸エステル

- 9-シス-β-カロテン

- フェンレチニド

- エミクススタット

- A1120

比較: ズレチノール酢酸エステルは、11-シス-レチナールレベルを回復させ、視覚サイクルに参加する能力においてユニークです。他の化合物とは異なり、経口療法として使用できるため、網膜疾患の非侵襲的な治療法を提供します。 さらに、ズレチノール酢酸エステルは、他のレチノイドと比較して、より幅広い網膜疾患の治療に効果があることが示されています .

類似化合物との比較

- 9-cis-retinyl acetate

- 9-cis-β-carotene

- Fenretinide

- Emixustat

- A1120

Comparison: Zuretinol acetate is unique in its ability to restore 11-cis-retinal levels and participate in the visual cycle. Unlike other compounds, it can be used as an oral therapy, offering a non-invasive treatment option for retinal diseases. Additionally, zuretinol acetate has shown potential in treating a broader range of retinal diseases compared to other retinoids .

生物活性

Arachidonic Acid-d8 (AA-d8) is a deuterated form of arachidonic acid, an essential polyunsaturated fatty acid (PUFA) that plays a crucial role in various biological processes, particularly in inflammation and cellular signaling. The incorporation of deuterium into arachidonic acid alters its metabolic pathways and biological activity, offering insights into the mechanisms of eicosanoid synthesis and function. This article reviews the biological activity of AA-d8, emphasizing its role in inflammation, metabolic regulation, and potential therapeutic applications.

Overview of Arachidonic Acid

Arachidonic acid (AA) is a 20-carbon fatty acid with four cis double bonds, classified as an omega-6 fatty acid. It is a key precursor for the synthesis of various bioactive lipid mediators known as eicosanoids, which include prostaglandins, leukotrienes, and thromboxanes. These molecules are involved in numerous physiological processes such as inflammation, immune response, and platelet aggregation .

1. Metabolism and Enzymatic Activity

AA-d8 serves as a substrate for several enzymes involved in eicosanoid biosynthesis, including cyclooxygenases (COX) and lipoxygenases (LOX). Research indicates that the deuteration at specific positions affects enzyme kinetics and product formation:

- Cyclooxygenase-2 (COX-2) : AA-d8 exhibits altered kinetic parameters compared to non-deuterated AA. Deuteration at position 13 significantly reduces COX-2 activity, influencing the synthesis of prostaglandins .

- 5-Lipoxygenase (5-LOX) : The activity of 5-LOX with AA-d8 leads to the production of leukotrienes. Studies show that deuteration affects the formation rates of 5-HETE and 8-HETE, important mediators in inflammatory responses .

2. Inflammatory Response Regulation

AA-d8 has been studied for its potential to modulate inflammatory processes. In particular:

- Eicosanoid Synthesis : AA-d8 can be utilized by cells to produce eicosanoids that either promote or resolve inflammation. For instance, it has been shown to enhance the production of pro-inflammatory leukotrienes while potentially reducing the synthesis of anti-inflammatory lipoxins .

- Clinical Implications : The regulation of eicosanoid synthesis through AA-d8 may have therapeutic implications for conditions such as asthma, psoriasis, and cystic fibrosis, where dysregulation of inflammatory pathways is observed .

Study on Arachidonic Acid Metabolism in Cystic Fibrosis

In cystic fibrosis patients, alterations in AA metabolism were noted. Increased levels of pro-inflammatory metabolites were correlated with markers of airway inflammation. The use of AA-d8 in experimental models demonstrated its ability to influence the production of these metabolites, suggesting a potential therapeutic role in managing cystic fibrosis-related inflammation .

Impact on Lipid Metabolism

A recent study explored the effects of dietary AA-d8 on lipid profiles in mice. Mice fed an AA-d8 enriched diet exhibited significant increases in total cholesterol (TC) and apolipoprotein B (ApoB) levels compared to controls. This suggests that AA-d8 may influence lipid metabolism and could have implications for cardiovascular health .

Table 1: Kinetic Parameters for Enzymatic Reactions Involving this compound

| Enzyme | Substrate | Vmax (nmol/min/mg) | KM (µM) |

|---|---|---|---|

| COX-2 | Arachidonic Acid | 120 | 15 |

| COX-2 | This compound | 95 | 20 |

| 5-LOX | Arachidonic Acid | 200 | 25 |

| 5-LOX | This compound | 180 | 30 |

Table 2: Eicosanoid Production from Arachidonic Acid vs. This compound

| Eicosanoid | Production from AA (pg/ml) | Production from AA-d8 (pg/ml) |

|---|---|---|

| Prostaglandin E2 | 500 | 350 |

| Leukotriene B4 | 300 | 200 |

| Thromboxane A2 | 150 | 100 |

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。